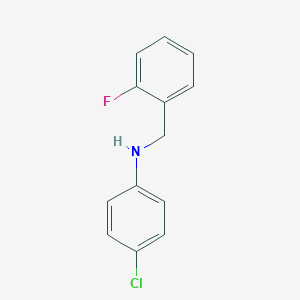

4-Chloro-N-(2-fluorobenzyl)aniline

Description

Contextual Significance of the Aniline (B41778) Scaffold in Organic Synthesis

The aniline scaffold, a benzene (B151609) ring attached to an amino group, is a fundamental building block in organic synthesis. rsc.orgsigmaaldrich.com Its derivatives are precursors to a vast array of more complex molecules. They are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. rsc.orgguidechem.com The reactivity of the amino group and the aromatic ring allows for a wide range of chemical transformations, making aniline and its analogues privileged structures in the development of new materials and biologically active agents. fishersci.atambeed.com The electrochemical properties of anilines also make them subjects of interest in materials science. rsc.org

Role of Halogenation in Modulating Molecular Properties for Research Applications

Halogenation, the introduction of halogen atoms like fluorine and chlorine into a molecule, is a critical strategy in medicinal chemistry and materials science. echemi.combldpharm.com The incorporation of halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, binding affinity, and polarity. figshare.comarkat-usa.org Fluorine, in particular, due to its high electronegativity and small size, can alter the pKa of nearby functional groups and participate in favorable hydrogen bonding and dipole-dipole interactions within biological targets. arkat-usa.org Chlorine can also enhance binding affinity and modulate electronic properties. figshare.com This strategic use of halogenation allows researchers to fine-tune the characteristics of a lead compound to improve its performance for a specific application. nih.gov

Overview of 4-Chloro-N-(2-fluorobenzyl)aniline within Contemporary Chemical Literature

4-Chloro-N-(2-fluorobenzyl)aniline (CAS No. 723753-84-2) is a disubstituted N-benzyl aniline derivative. echemi.com Its structure incorporates a chlorine atom on the aniline ring and a fluorine atom on the benzyl (B1604629) ring. This specific combination of halogens suggests a design aimed at modulating its electronic and steric properties for research purposes. While the compound is commercially available, detailed studies and extensive research findings in peer-reviewed scientific literature are not widespread. bldpharm.comarkat-usa.org A safety data sheet indicates it is a solid that is sensitive to air. echemi.com Its molecular formula is C₁₃H₁₁ClFN, and it has a molecular weight of 235.69 g/mol . echemi.com The study of this and similar compounds contributes to understanding how dual halogenation at different positions on the N-benzyl aniline scaffold impacts its chemical behavior.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLJXZCWBRKJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for 4-Chloro-N-(2-fluorobenzyl)aniline

The synthesis of N-benzylated anilines, such as 4-Chloro-N-(2-fluorobenzyl)aniline, can be achieved through several strategic pathways. These methods range from classical two-step reactions to more advanced, efficient multicomponent processes.

Nucleophilic Aromatic Substitution Pathways in Aniline (B41778) Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming substituted aromatic compounds. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org For the synthesis of aniline derivatives, this pathway is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. msu.edulibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The general mechanism involves two steps: the initial attack of the nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore the aromaticity of the ring. libretexts.org While simple aryl halides are generally resistant to nucleophilic attack, the presence of activating groups makes the reaction feasible. msu.edu For instance, the synthesis of 2,4-dinitrodiphenylamines has been studied through the reaction of 2,4-dinitro-1-chlorobenzene with various aromatic bases. researchgate.net In the context of synthesizing the parent amine, 4-chloro-2-fluoroaniline, a common precursor is 4-chloro-2-fluoronitrobenzene, which can be synthesized from 3-chloroaniline (B41212) through steps including nitration and a Schiemann reaction. researchgate.net The subsequent reduction of the nitro group yields the target aniline. msu.educhemicalbook.com

The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive (F > Cl > Br > I), which is contrary to the trend in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial addition of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Condensation Reactions for N-Benzyl Aniline Derivatives

Condensation reactions provide a direct route to form the N-benzyl bond in aniline derivatives. A common approach involves the reaction of an aniline with a benzyl (B1604629) halide or an appropriate benzyl alcohol derivative. A catalyst- and additive-free method has been reported for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization sequence. beilstein-journals.org

Another prominent method is reductive amination. This involves the condensation of an aniline, such as 4-chloroaniline (B138754), with a benzaldehyde, in this case, 2-fluorobenzaldehyde. This reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired N-benzylaniline.

Alternatively, direct N-alkylation of the aniline with a benzyl halide (e.g., 4-chloroaniline with 2-fluorobenzyl chloride) can be employed. This reaction is a type of nucleophilic substitution where the amine acts as the nucleophile. rutgers.edu To drive the reaction, a base is often added to neutralize the hydrogen halide formed as a byproduct. Recent developments have focused on metal-free catalytic systems for the N-alkylation of anilines with alcohols, which represent a more environmentally benign "borrowing hydrogen" methodology. rsc.org In one study, a pyridinium-based pincer ligand was used to catalyze the monoalkylation of various anilines with benzyl alcohols in good to excellent yields. rsc.org

| Reactants | Product | Conditions | Yield |

| (E)-2-Arylidene-3-cyclohexenones and primary amines | 2-Benzyl N-substituted anilines | DME, 60 °C, catalyst- and additive-free | 23–82% beilstein-journals.org |

| Anilines and benzyl alcohols | N-benzylaniline derivatives | (N,O)-PLY catalyst, KOtBu, toluene, 130 °C | 53-87% rsc.org |

| Aniline and 4-fluorobenzoyl chloride | N-phenylbenzamide | Solvent-free, 100 °C, 5 min | 90% researchgate.net |

Multicomponent Approaches to Related Halogenated Aniline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates significant portions of all starting materials. mdpi.comtandfonline.comfrontiersin.org This approach offers high atom and step economy, reduces waste, and allows for the rapid generation of molecular diversity. frontiersin.orgacs.org

While a specific MCR for 4-Chloro-N-(2-fluorobenzyl)aniline is not prominently documented, various MCRs are used to synthesize structurally related and complex halogenated aniline scaffolds. For example, MCRs have been developed for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, where aniline derivatives can be involved or produced. acs.org Another study describes a three-component reaction for synthesizing tetrahydropyridines, which can incorporate substituted anilines. rsc.org The versatility of MCRs allows for the combination of diverse building blocks, including halogenated anilines and aldehydes, to construct complex molecular architectures. rsc.org These reactions often proceed under mild conditions and can be catalyzed by various agents, including metals or acids. mdpi.comrsc.org

Functional Group Interconversions and Derivatization Strategies

The structure of 4-Chloro-N-(2-fluorobenzyl)aniline, with its two halogenated aromatic rings and a secondary amine bridge, offers multiple sites for further chemical modification.

Substitution Reactions on Halogenated Aromatic Rings

The two aromatic rings in 4-Chloro-N-(2-fluorobenzyl)aniline are subject to further substitution reactions, primarily electrophilic aromatic substitution. The outcome of these reactions is directed by the existing substituents on each ring. libretexts.orglibretexts.org

On the 4-chloroaniline ring, the substituents are the chlorine atom and the -NH-benzyl group.

-NH-benzyl group: The secondary amine is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. rutgers.edu Since the para position is occupied by the chlorine atom, substitution is expected at the positions ortho to the amine (C2 and C6).

Chlorine atom: Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because of resonance effects involving their lone pairs. libretexts.org

The activating effect of the amino group is generally stronger than the deactivating effect of the halogen, making the ring more reactive than benzene (B151609) itself. Therefore, electrophilic substitution will likely occur at the positions ortho to the amino group.

On the 2-fluorobenzyl ring, the substituents are the fluorine atom and the -CH2-aniline group.

Fluorine atom: Like chlorine, fluorine is a deactivating, ortho, para-directing substituent. libretexts.org

-CH2-aniline group: This alkyl group is a weak activating group and is also ortho, para-directing.

The interplay of these groups will determine the regioselectivity of further substitutions on this ring.

| Substituent Group | Effect on Ring | Directing Influence |

| -NHR (Amine) | Activating rutgers.edulibretexts.org | Ortho, Para rutgers.edu |

| -Cl, -F (Halogens) | Deactivating libretexts.org | Ortho, Para libretexts.org |

| -Alkyl (e.g., -CH2R) | Activating (Weak) libretexts.org | Ortho, Para libretexts.org |

Reduction and Oxidation of Molecular Constituents

The functional groups within 4-Chloro-N-(2-fluorobenzyl)aniline can undergo various oxidation and reduction reactions.

Oxidation: The most susceptible site for oxidation is the aniline nitrogen. Aniline and its derivatives can be oxidized by various reagents to form a range of products, including nitroso compounds, nitro compounds, or polymeric materials. The benzylic carbon is also a potential site for oxidation. For example, the oxidation of alkyl side-chains on a benzene ring, particularly at the benzylic position, can occur under strong oxidizing conditions (e.g., with potassium permanganate) to form carboxylic acids. rutgers.edu

Reduction: The aromatic rings of the molecule can be reduced under specific conditions. Catalytic hydrogenation at high pressure and temperature can reduce the benzene rings to cyclohexane (B81311) rings. The Birch reduction offers a method for the partial reduction of aromatic rings to yield non-conjugated cyclohexadienes. rutgers.edu The course of this reduction is influenced by the nature of the substituents; electron-donating groups direct the reduction to preserve the substituent on a double bond, while electron-withdrawing groups result in the substituent being on a saturated carbon. rutgers.edu It is also possible to cleave the C-Cl bond via catalytic hydrogenation.

Additionally, the amine functionality itself can be involved in redox processes. For instance, amine N-oxides can be readily reduced back to the corresponding amines using reagents like diboron (B99234) compounds. nih.gov

An in-depth examination of the chemical compound 4-Chloro-N-(2-fluorobenzyl)aniline reveals complex synthetic methodologies and pathways for its formation and modification. This article focuses exclusively on the chemical transformations and optimization of synthesis for this class of compounds.

Iii. Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Chloro-N-(2-fluorobenzyl)aniline, offering precise insights into the hydrogen, carbon, and fluorine atomic nuclei.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum of 4-Chloro-N-(2-fluorobenzyl)aniline is characterized by distinct signals corresponding to the aromatic protons on both the chlorophenyl and fluorobenzyl rings, the methylene (B1212753) (-CH₂-) bridge, and the amine (N-H) proton.

The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons. The protons on the 4-chloroaniline (B138754) ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The 2-fluorobenzyl ring protons will show a more complex pattern due to coupling with each other and with the fluorine atom. The methylene protons adjacent to the nitrogen atom typically appear as a doublet, coupled to the N-H proton. The N-H proton itself often presents as a broad singlet or a triplet, depending on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shift Ranges for 4-Chloro-N-(2-fluorobenzyl)aniline

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH (4-chloroaniline) | ~ 6.5 - 7.2 | Doublet (d) | Two distinct signals for protons ortho and meta to the amine group. |

| Aromatic CH (2-fluorobenzyl) | ~ 7.0 - 7.4 | Multiplet (m) | Complex pattern due to H-H and H-F coupling. |

| Methylene (CH₂) | ~ 4.3 | Doublet (d) | Signal resulting from the protons of the benzylic methylene group. |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency used for analysis.

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon framework of the molecule. The spectrum for 4-Chloro-N-(2-fluorobenzyl)aniline will display a unique signal for each chemically distinct carbon atom. Due to the molecule's asymmetry, a total of 13 distinct signals are expected: 12 for the aromatic carbons and one for the methylene carbon.

The chemical shifts of the aromatic carbons are influenced by the attached substituents (-Cl, -NH-, -F). The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the fluorine atom (C-F) will show characteristic shifts, with the C-F bond causing a large downfield shift and a significant ¹J(C-F) coupling. Data for analogous structures like N-benzyl-4-chloroaniline show aromatic carbons in the range of δ 113-147 ppm and the methylene carbon around δ 48 ppm. rsc.org Similarly, for 4-chloroaniline, aromatic carbon signals appear between approximately 113 and 145 ppm. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 4-Chloro-N-(2-fluorobenzyl)aniline

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Methylene (CH₂) | ~ 47 - 49 | The single aliphatic carbon in the structure. |

| Aromatic C (C-NH) | ~ 146 | Carbon atom attached to the nitrogen. |

| Aromatic C (C-Cl) | ~ 122 - 129 | Carbon atom attached to chlorine. |

| Aromatic C (C-F) | ~ 160 (d, ¹J(C-F) ≈ 245 Hz) | Carbon atom directly bonded to fluorine, shows a large C-F coupling constant. |

Note: The expected values are based on analyses of similar chemical structures and general substituent effects in ¹³C NMR. rsc.orgchemicalbook.com

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR is a powerful tool for structural confirmation. icpms.cz Since there is only one fluorine atom in 4-Chloro-N-(2-fluorobenzyl)aniline, the ¹⁹F NMR spectrum is expected to show a single resonance. The multiplicity of this signal will be a multiplet, likely a triplet of doublets, arising from coupling to the ortho- and para-protons on the fluorobenzyl ring. The large chemical shift range of ¹⁹F NMR ensures that this signal is typically well-resolved from any potential interferences. icpms.cz For similar fluorophenyl derivatives, these signals can appear in a range of -110 to -120 ppm. rsc.orgmdpi.com

To unambiguously assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized.

COSY: This experiment reveals correlations between protons that are coupled to each other. It would be used to confirm the connectivity of adjacent protons within the 4-chloroaniline and 2-fluorobenzyl rings and to correlate the N-H proton with the adjacent CH₂ protons.

HSQC: This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their known corresponding proton signals from the ¹H NMR spectrum, for instance, linking the methylene proton signal to the methylene carbon signal. ntnu.no

These 2D techniques are essential for resolving any ambiguities that may arise from the one-dimensional spectra, particularly in the complex aromatic regions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of the compound, providing definitive information about the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups in 4-Chloro-N-(2-fluorobenzyl)aniline. The FT-IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Analysis of related aniline (B41778) structures provides a basis for the expected vibrational frequencies. researchgate.net The N-H stretching vibration is a particularly diagnostic peak, appearing as a sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including C=C stretching vibrations of the aromatic rings, C-N, C-Cl, and C-F stretching vibrations.

Table 3: Characteristic FT-IR Absorption Bands for 4-Chloro-N-(2-fluorobenzyl)aniline

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

X-ray Crystallography for Absolute Structure Determination

To perform this analysis, a high-quality single crystal of 4-Chloro-N-(2-fluorobenzyl)aniline is required. Such crystals are typically grown from a suitable solvent by slow evaporation. researchgate.net The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the positions of the individual atoms can be determined and the molecular structure can be refined. ceitec.cz

Interactive Table 2: Typical Crystallographic Data Obtained from Single Crystal X-ray Diffraction

| Parameter | Description | Example Value Range (from related structures) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Triclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1 researchgate.net |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 9-10 Å, b = 12-13 Å, c = 11-12 Å researchgate.net |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α, γ = 90°; β = 95-105° (Monoclinic) researchgate.net |

| Z | The number of molecules in the unit cell. | 4 researchgate.net |

| C-Cl Bond Length | The distance between the chlorine and carbon atoms. | ~1.74 - 1.76 Å |

| C-F Bond Length | The distance between the fluorine and carbon atoms. | ~1.36 Å |

| Dihedral Angle | The angle between the two aromatic rings. | 60 - 80° researchgate.net |

Beyond defining the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. acs.org For 4-Chloro-N-(2-fluorobenzyl)aniline, the packing would be governed by a combination of hydrogen bonds, halogen bonds, and other van der Waals interactions. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-Chloro-N-(2-fluorobenzyl)aniline (C₁₃H₁₁ClFN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. smolecule.com

When subjected to ionization in the mass spectrometer, the molecule will form a molecular ion ([M]⁺) or a protonated molecular ion ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals separated by two mass units, with a relative intensity ratio of about 3:1.

The molecule will also break apart into smaller, charged fragments in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. Key fragmentation pathways for 4-Chloro-N-(2-fluorobenzyl)aniline would likely involve the cleavage of the benzylic C-N bond, which is typically a weak point in the structure.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for 4-Chloro-N-(2-fluorobenzyl)aniline

| Fragment Ion (m/z) | Proposed Structure / Origin | Significance |

| 235/237 | [C₁₃H₁₁³⁵ClNF]⁺ / [C₁₃H₁₁³⁷ClNF]⁺ | Molecular Ion ([M]⁺), confirming the molecular weight and presence of one chlorine atom. |

| 126/128 | [C₆H₅³⁵ClN]⁺ / [C₆H₅³⁷ClN]⁺ | Loss of the fluorobenzyl group; indicates the 4-chloroaniline moiety. |

| 109 | [C₇H₆F]⁺ | The 2-fluorobenzyl cation, resulting from cleavage of the C-N bond. |

Iv. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of 4-Chloro-N-(2-fluorobenzyl)aniline. These methods model the molecule at the subatomic level, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For substituted anilines, DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) paired with basis sets such as 6-31G* or 6-311++G**, are standard for optimizing molecular geometry and calculating various electronic properties. pastic.gov.pkjebas.org

While specific DFT studies focusing exclusively on 4-Chloro-N-(2-fluorobenzyl)aniline are not extensively documented in public literature, research on closely related halogenated aniline (B41778) derivatives provides a strong predictive framework. pastic.gov.pkchemrxiv.org These studies typically involve geometry optimization to find the most stable three-dimensional structure, followed by frequency calculations to confirm that the structure is a true energy minimum. jebas.org The presence of chloro and fluoro substituents on the aromatic rings significantly influences the electron density distribution across the molecule, a key aspect that DFT calculations can precisely model. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. chemrxiv.orgresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org

In the absence of direct experimental or calculated data for 4-Chloro-N-(2-fluorobenzyl)aniline, an analysis of the related compound 4-chloro-N-(4-chlorophenyl)-N-(4-fluorophenyl)-aniline offers valuable insights. pastic.gov.pk For this similar molecule, quantum calculations revealed a significant energy gap, suggesting high stability. pastic.gov.pk The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. chemrxiv.org The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for a Related Aniline Derivative Note: The following data is for the related compound 4-chloro-N-(4-chlorophenyl)-N-(4-fluorophenyl)-aniline and is presented to illustrate the typical values obtained from such calculations.

| Parameter | Symbolic Representation | Energy (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -142.161 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -21.472 |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 120.689 |

| Data sourced from a study on a structurally similar compound to illustrate the concept. pastic.gov.pk |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. semanticscholar.org These indicators provide a theoretical basis for understanding a molecule's reactivity trends. jebas.orgnih.gov

Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. chemrxiv.org

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

Table 2: Illustrative Predicted Molecular Reactivity Indicators for a Related Aniline Derivative Note: The following data is for the related compound 4-chloro-N-(4-chlorophenyl)-N-(4-fluorophenyl)-aniline and is presented for illustrative purposes.

| Reactivity Indicator | Formula | Value (eV) |

| Ionization Energy | I ≈ -EHOMO | 142.161 |

| Electron Affinity | A ≈ -ELUMO | 21.472 |

| Chemical Hardness | η = (I - A) / 2 | 60.3445 |

| Electronegativity | χ = (I + A) / 2 | 81.8165 |

| Electrophilicity Index | ω = μ² / 2η | 55.46 |

| Data sourced from a study on a structurally similar compound to illustrate the concept. pastic.gov.pk |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions.

The structure of 4-Chloro-N-(2-fluorobenzyl)aniline is not static; it possesses conformational flexibility due to the rotation around single bonds, primarily the C-N bond and the C-C bond of the benzyl (B1604629) bridge. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them. This is often visualized as a potential energy surface (PES). worktribe.comacs.org

In the solid state or in solution, molecules of 4-Chloro-N-(2-fluorobenzyl)aniline interact with each other through various non-covalent forces. Understanding these interactions is key to predicting crystal packing, physical properties, and biological activity.

Hydrogen Bonding: The secondary amine (N-H) group is a potential hydrogen bond donor. It can form intramolecular hydrogen bonds with the ortho-fluorine atom or intermolecular hydrogen bonds with nitrogen or halogen atoms of neighboring molecules. Weak C-H···F and C-H···Cl interactions are also possible and play a role in stabilizing the crystal structure. acs.org

Halogen Bonding: The chlorine atom on the aniline ring can act as a halogen bond donor. This occurs when a region of positive electrostatic potential (a σ-hole) on the chlorine atom interacts with a Lewis base, such as the nitrogen atom or the π-system of an aromatic ring on an adjacent molecule. mdpi.com These directional interactions can be a significant force in crystal engineering. nih.gov

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like 4-Chloro-N-(2-fluorobenzyl)aniline. These computational methods allow for the calculation of various spectroscopic parameters, providing insights that complement and aid in the interpretation of experimental data.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. While specific theoretical NMR studies for 4-Chloro-N-(2-fluorobenzyl)aniline are not widely available in public literature, the methodology can be understood from studies on analogous compounds. For instance, computational analysis of a related compound, 4-chlorophenyl-N-4-fluorophenyl-aniline, utilized DFT with the B3LYP functional and the 6-31G* basis set to predict ¹³C and ¹H NMR chemical shifts. bozok.edu.tr

The general approach involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory, the basis set employed, and the consideration of solvent effects.

For 4-Chloro-N-(2-fluorobenzyl)aniline, a theoretical ¹³C NMR spectrum would be expected to show distinct signals for each of the 13 unique carbon atoms in the molecule. The predicted chemical shifts would be influenced by the electronic environment of each carbon. For example, carbons bonded to the electronegative chlorine and fluorine atoms would exhibit downfield shifts. Similarly, the aromatic carbons would appear in the typical region of approximately 110-160 ppm. In the ¹H NMR spectrum, the protons on the aromatic rings and the methylene (B1212753) bridge would also have characteristic predicted shifts based on their proximity to the electron-withdrawing groups and the anisotropic effects of the aromatic rings.

A hypothetical table of predicted chemical shifts for 4-Chloro-N-(2-fluorobenzyl)aniline, based on general principles and data from similar compounds, is presented below.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (chlorinated ring) | 6.8 - 7.4 | 115 - 135 |

| Aromatic CH (fluorinated ring) | 7.0 - 7.5 | 115 - 165 (C-F coupling expected) |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-F | - | 155 - 165 (large C-F coupling constant) |

| Aromatic C-N | - | 140 - 150 |

| Methylene CH₂ | 4.3 - 4.6 | 45 - 55 |

| Amine NH | 4.0 - 5.0 | - |

Note: These are estimated values and would require specific calculations for confirmation.

Theoretical calculations are frequently used to predict the vibrational frequencies and intensities that are observed in infrared (IR) and Raman spectroscopy. These predictions are instrumental in assigning the various vibrational modes of a molecule. Computational studies on various substituted anilines and related compounds have demonstrated that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can provide excellent agreement with experimental data after applying appropriate scaling factors to account for anharmonicity and other systematic errors. researchgate.net

For 4-Chloro-N-(2-fluorobenzyl)aniline, a theoretical vibrational analysis would predict a range of characteristic frequencies. Key predicted vibrational modes would include:

N-H Stretching: A prominent band in the region of 3350-3450 cm⁻¹, characteristic of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations would be predicted in the 3000-3100 cm⁻¹ range, while the methylene (-CH₂-) C-H stretches would appear around 2850-2960 cm⁻¹.

C=C Stretching: Vibrations of the aromatic rings would be predicted in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl-N bond would be expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: A characteristic band for the carbon-chlorine bond would be predicted in the 600-800 cm⁻¹ region.

C-F Stretching: A strong absorption band due to the carbon-fluorine bond stretching would be predicted around 1200-1300 cm⁻¹.

A summary of key predicted vibrational frequencies for 4-Chloro-N-(2-fluorobenzyl)aniline is provided in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |

| N-H Stretch | 3350 - 3450 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1400 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Note: These are generalized predictions. Actual values would be obtained from specific DFT calculations.

In Silico Studies for Biological Target Interactions

In silico methods, such as molecular docking and pharmacophore modeling, are crucial in modern drug discovery for predicting how a ligand like 4-Chloro-N-(2-fluorobenzyl)aniline might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. bozok.edu.tr This method is widely used to screen virtual libraries of compounds against a known target and to predict the binding affinity and mode of interaction.

While specific molecular docking studies targeting 4-Chloro-N-(2-fluorobenzyl)aniline are not readily found, research on structurally similar N-benzyl aniline derivatives has demonstrated their potential as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.netexlibrisgroup.comdntb.gov.ua In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, 4-Chloro-N-(2-fluorobenzyl)aniline, would be computationally built and its energy minimized. Docking software would then be used to place the ligand into the active site of the protein in various conformations and orientations.

The resulting poses are scored based on a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable complex and a higher predicted affinity. The analysis of the best-scoring poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For 4-Chloro-N-(2-fluorobenzyl)aniline, the aniline nitrogen and the fluorine atom could act as hydrogen bond acceptors, while the aromatic rings could participate in hydrophobic and pi-stacking interactions.

A hypothetical summary of a docking study for 4-Chloro-N-(2-fluorobenzyl)aniline with a generic kinase inhibitor binding site is presented below.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Protein |

| Hydrogen Bonding | Aniline NH (donor), Fluorine (acceptor) | Asp, Glu, Ser, Thr (side chains); Backbone C=O, N-H |

| Hydrophobic Interactions | Chlorophenyl ring, Fluorobenzyl ring | Leu, Val, Ile, Ala, Phe |

| Pi-Pi Stacking | Chlorophenyl ring, Fluorobenzyl ring | Phe, Tyr, Trp, His |

Pharmacophore modeling is another important in silico technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).

For a compound like 4-Chloro-N-(2-fluorobenzyl)aniline, a pharmacophore model could be developed to understand the key features responsible for its potential biological activity. Studies on substituted anilines as inhibitors of enzymes like lumazine (B192210) synthase have successfully employed pharmacophore modeling. arabjchem.org A pharmacophore model for this class of compounds might include features such as:

Hydrogen Bond Acceptor: The fluorine atom and potentially the pi-system of the aromatic rings.

Hydrogen Bond Donor: The secondary amine (N-H) group.

Hydrophobic/Aromatic Centers: The two aromatic rings.

Halogen Bond Donor: The chlorine atom.

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound databases to identify other molecules that possess the same essential features and are therefore likely to be active at the same target. This approach is valuable for lead discovery and optimization.

A hypothetical pharmacophore model for 4-Chloro-N-(2-fluorobenzyl)aniline could be represented as follows:

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor (HBA) | 2-Fluoro substituent |

| Hydrogen Bond Donor (HBD) | Amine (N-H) group |

| Aromatic Ring (AR1) | 4-Chlorophenyl ring |

| Aromatic Ring (AR2) | 2-Fluorobenzyl ring |

| Hydrophobic Center (HY) | Benzyl methylene bridge and aromatic rings |

V. Biological Activity and Mechanistic Studies in Vitro Research Focus

Investigation of Anti-proliferative Effects in Cancer Cell Lines (In Vitro)

Evaluation of Cytotoxic Effects against Diverse Cancer Cell Lines

No specific studies detailing the cytotoxic effects of 4-Chloro-N-(2-fluorobenzyl)aniline against various cancer cell lines were found.

Analysis of Cell Viability and Apoptosis Induction Mechanisms in Vitro

Data on the mechanisms through which this compound may affect cell viability or induce apoptosis is not available in the reviewed literature.

Antimicrobial Activity Assessments (In Vitro)

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

No research detailing the in vitro efficacy of 4-Chloro-N-(2-fluorobenzyl)aniline against bacterial strains was identified.

Antifungal Efficacy Studies (In Vitro)

Information regarding the antifungal properties of this specific compound is not present in the available scientific literature.

Enzymatic Inhibition and Receptor Modulation Studies (In Vitro)

No studies concerning the enzymatic inhibition or receptor modulation activities of 4-Chloro-N-(2-fluorobenzyl)aniline were found.

Further research and publication of experimental data are required to elucidate the potential biological activities of this compound.

Inhibition of Key Enzymes in Disease Pathways (e.g., Cyclooxygenase, Dihydrofolate Reductase)

While direct studies on the inhibitory activity of 4-Chloro-N-(2-fluorobenzyl)aniline against cyclooxygenase (COX) are not extensively documented in publicly available research, the broader class of N-benzylaniline and related heterocyclic derivatives has been investigated for its anti-inflammatory potential through COX inhibition. For instance, various isoxazole (B147169) derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Some of these compounds demonstrated selective inhibition of COX-2, with IC50 values in the micromolar range nih.gov. The investigation of novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone also revealed compounds with cyclooxygenase inhibitory activity, with some showing better inhibition of the COX-2 isoform than the reference drug Meloxicam mdpi.com. The development of sensitive screening methods, such as thin-layer chromatographic assays, facilitates the identification of new COX-2 inhibitors from various chemical libraries mdpi.com.

In the context of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a target for antimicrobial and anticancer therapies, derivatives of 4-chloroaniline (B138754) have shown inhibitory potential. Although specific data for 4-Chloro-N-(2-fluorobenzyl)aniline is not available, related structures, such as 2,4-diaminoquinazolines and 2,4-diaminopteridines with chloro and dimethoxybenzyl substitutions, have been identified as potent inhibitors of DHFR from pathogenic organisms like Plasmodium falciparum mdpi.com. The potency of these inhibitors is often in the nanomolar range, highlighting the potential of this chemical scaffold in targeting DHFR mdpi.com.

Modulation of Cellular Receptors and Signaling Pathways (e.g., GABA Receptors, EGFR)

The modulation of cellular receptors by 4-Chloro-N-(2-fluorobenzyl)aniline and its analogs is an area of active research. While specific data on the interaction of this compound with GABA receptors is limited, the general class of N-benzylaniline derivatives has been explored for its potential to interact with various receptor systems. The GABA-A receptor, a key player in inhibitory neurotransmission, is a known target for a wide range of synthetic and natural modulators nih.gov. The structural diversity of ligands that can bind to different allosteric sites on the GABA-A receptor suggests that novel chemical entities could exhibit modulatory activity nih.govnih.gov.

More specifically, derivatives containing a chloro- and fluoro-substituted aniline (B41778) moiety have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. A study on a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which share a similar structural motif with 4-Chloro-N-(2-fluorobenzyl)aniline, demonstrated significant dual inhibitory activity against both EGFR and ErbB-2 kinases. Several compounds in this series exhibited IC50 values in the nanomolar range, indicating potent inhibition rsc.org. This suggests that the 4-chloro-N-benzylaniline scaffold can be a valuable pharmacophore for the development of targeted anticancer agents.

Investigations into the Mechanism of Action at the Molecular Level

Understanding the molecular mechanism of action is crucial for the rational design of more effective therapeutic agents. For derivatives of N-benzylaniline that exhibit inhibitory activity against enzymes like EGFR, the proposed mechanism often involves competitive binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival pathways rsc.org.

In the case of DHFR inhibition by related quinazoline (B50416) derivatives, the mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate. This blockade of the folate pathway disrupts the synthesis of essential precursors for DNA and RNA, leading to cell death mdpi.com.

For halogenated aniline derivatives, the mechanism of their biological effects can also be linked to their metabolic activation. For example, 4-chloroaniline can be metabolized to reactive intermediates that can bind to cellular macromolecules, potentially leading to toxicity rsc.org. The electrochemical oxidation of 4-chloroaniline can lead to the formation of reactive species that can interact with other molecules sci-hub.st.

Structure-Activity Relationship (SAR) Analysis of 4-Chloro-N-(2-fluorobenzyl)aniline Derivatives

The biological activity of 4-Chloro-N-(2-fluorobenzyl)aniline derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features that contribute to their potency and selectivity.

Elucidating Structural Motifs for Enhanced Potency and Selectivity

SAR studies on related compounds have provided valuable insights into the structural requirements for biological activity. For instance, in the series of EGFR/ErbB-2 kinase inhibitors, the presence of the 3-chloro-4-(3-fluorobenzyloxy)anilino moiety at the 4-position of a pyrimidine (B1678525) ring was found to be crucial for activity. Modifications at the 6-position of the pyrimidine ring with various substituted phenoxy groups led to significant variations in inhibitory potency, highlighting the importance of this region for optimizing interactions with the target enzymes rsc.org.

In the context of DHFR inhibitors, the 2,4-diamino substitution pattern on a quinazoline or a similar heterocyclic core is a well-established pharmacophore for potent inhibition. The nature and position of substituents on the benzylamino side chain also play a critical role in determining the potency and selectivity against DHFR from different species mdpi.com.

Impact of Halogenation and Substituent Modifications on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. The presence and position of halogen atoms on both the aniline and benzyl (B1604629) rings of N-benzylaniline derivatives can significantly influence their activity.

The introduction of chlorine and fluorine atoms can affect the lipophilicity, electronic properties, and metabolic stability of the compound. For example, fluorination is known to often increase lipophilicity and can influence hydrogen bonding capabilities and acidity/basicity, which in turn can affect compound absorption, distribution, and binding to target proteins researchgate.netnih.gov.

In a study of cinnamic acid derivatives, the position of chlorine or fluorine substitution had a significant effect on the bioactivity and selectivity for acetylcholinesterase inhibition researchgate.net. Similarly, in a series of benzylamine-supported platinum(IV) complexes, the presence of 4-fluoro and 4-chloro substituents on the benzylamine (B48309) ligand resulted in impressive anticancer activities eurochlor.org. The specific substitution pattern of halogens can lead to either an enhancement or a reduction in biological activity, emphasizing the need for empirical investigation in drug design. The presence of multiple halogen atoms, as seen in some fungicidal quinone imine derivatives, can lead to increased biological activity researchgate.net.

Vi. Applications in Advanced Materials Science Research

Exploration in Organic Electronics and Semiconductor Materials

The field of organic electronics leverages the diverse properties of carbon-based molecules to create new electronic devices. Aniline (B41778) derivatives are a critical class of compounds in this area due to their tunable electronic characteristics and their ability to be incorporated into larger molecular systems.

Aniline and its derivatives are well-established precursors in the synthesis of conductive polymers. pastic.gov.pk The rapid development of electronic gadgets and high-voltage technology has spurred demand for insulating materials, and aniline precursors are frequently used in the formation of polymers for such applications. pastic.gov.pk The specific substitution pattern of chloro and fluoro groups in 4-Chloro-N-(2-fluorobenzyl)aniline suggests its potential as a monomer or a building block for polymers with specific electronic and physical properties. The presence of halogen atoms can influence polymer solubility, chain packing, and electronic energy levels, which are crucial parameters for their application in electronic devices.

The optical and electrical properties of aniline derivatives are central to their use in organic electronic devices. While direct studies on 4-Chloro-N-(2-fluorobenzyl)aniline are limited, research on analogous compounds provides significant insights. For instance, computational studies on a related compound, 4-chlorophenyl-N-4-fluorophenyl-aniline, have been conducted to estimate its structural and electrical properties. pastic.gov.pkpastic.gov.pk

Quantum calculations for this related aniline derivative revealed a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which suggests high chemical hardness and low polarizability. pastic.gov.pkpastic.gov.pk Molecules with such characteristics are typically identified as poor electrical conductors. pastic.gov.pk The non-linear optical (NLO) properties are also a key area of investigation, as they are crucial for applications in optoelectronic devices. researchgate.net Studies on similar Schiff base materials indicate that the charge transfer between metal atoms and amine groups, along with a low HOMO-LUMO energy gap, can enhance NLO activity. researchgate.net

Table 1: Calculated Opto-Electrical Properties of a Related Aniline Derivative (4-chlorophenyl-N-4-fluorophenyl-aniline)

| Property | Calculated Value |

|---|---|

| First Energy Gap | 120.6 eV |

| Second Energy Band Gap | 168.1 eV |

| Ionization Energy | 142.16 |

| Electron Affinity | 21.47 |

| Hardness | 60.34 |

| Chemical Potential | -81.82 |

| Electronegativity | 81.81 |

| Softness | 0.016 |

| Electrophilicity Index | 55.46 |

Source: pastic.gov.pk

Coordination Chemistry and Metal Complexation Studies

The nitrogen atom in the aniline group of 4-Chloro-N-(2-fluorobenzyl)aniline can act as a ligand, donating its lone pair of electrons to form coordination complexes with metal ions. These metal complexes often exhibit novel chemical and physical properties distinct from the free ligand.

Aniline derivatives are commonly used to synthesize Schiff base ligands, which are excellent chelating agents for a wide variety of metal ions. nanobioletters.comsci-hub.se These Schiff bases, formed by the condensation of an amine with a carbonyl compound, can form stable complexes with transition metals such as Co(II), Cu(II), Ni(II), and Zn(II). nanobioletters.comsemanticscholar.org The synthesis typically involves reacting the aniline-derived ligand with a metal salt in a suitable solvent, often with heating. nanobioletters.comsemanticscholar.org The resulting metal complexes are then characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR, as well as elemental analysis to confirm their structure and stoichiometry. nanobioletters.comsemanticscholar.orgacs.org For instance, research has shown the synthesis of metal complexes from Schiff base ligands derived from 4-fluoroaniline (B128567) and 4-chloroaniline (B138754) with various transition metals. nanobioletters.comsemanticscholar.org

Table 2: Examples of Synthesized Metal Complexes with Aniline-Derived Schiff Base Ligands

| Aniline Precursor | Metal Ion | Resulting Complex General Formula |

|---|---|---|

| 4-fluoroaniline | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | [M(L)₂(H₂O)₂] |

| 4-chloroaniline | Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), Hg(II), Pd(II) | Stoichiometry of ligand to metal verified as 2:1 |

Source: nanobioletters.comsemanticscholar.org (L represents the deprotonated Schiff base ligand)

The way an aniline-based ligand binds to a metal center is crucial for the properties of the resulting complex. In many Schiff base complexes derived from substituted anilines, the ligand acts as a bidentate donor, coordinating to the metal ion through the azomethine nitrogen and a deprotonated phenolic oxygen. nanobioletters.comsemanticscholar.orgambeed.com The coordination is typically confirmed by comparing the FT-IR spectra of the free ligand and the metal complex. A shift in the stretching frequency of the C=N (azomethine) bond to a lower wavenumber upon complexation is a key indicator of the nitrogen atom's involvement in binding. semanticscholar.org Furthermore, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nanobioletters.comsemanticscholar.org The geometry of these complexes is often proposed to be octahedral or another specific geometry based on spectral and analytical data. semanticscholar.org

Table 3: FT-IR Spectral Data (cm⁻¹) Indicating Ligand Binding

| Compound | ν(C=N) | ν(M-N) |

|---|---|---|

| Free Schiff Base Ligand (from 4-fluoroaniline) | 1601.0 | - |

| Manganese (II) Complex | 1596.2 | - |

| Cobalt (II) Complex | 1597.4 | - |

| Nickel (II) Complex | 1595.7 | - |

| Copper (II) Complex | 1597.1 | - |

| Zinc (II) Complex | 1596.6 | - |

| Schiff Base Ligand (from 4-chloroaniline) | 1644 | - |

| Metal Complexes (general) | - | 404-440 |

Source: nanobioletters.comsemanticscholar.org

Metal complexes derived from aniline-based ligands, particularly Schiff bases, are widely explored for their catalytic activity. sci-hub.se These complexes have been employed as catalysts in various organic reactions and polymerization processes. nanobioletters.combldpharm.com For example, cobalt(II) and iron(III) complexes of certain pyridine (B92270) bisimine ligands have shown activity in the polymerization of ethylene. nanobioletters.comacs.org The catalytic efficiency of these complexes is influenced by the nature of the metal ion, the stereochemistry of the complex, and the electronic properties of the ligand, which can be fine-tuned by the substituents on the aniline ring.

Corrosion Inhibition Research Utilizing Aniline Derivatives

The core principle behind using aniline derivatives as corrosion inhibitors is their molecular structure. These organic compounds can adsorb onto the metal/solution interface, displacing water molecules and aggressive ions, thereby blocking the active sites for corrosion. rsc.org The adsorption process can be physical (electrostatic interaction between charged molecules and the charged metal surface), chemical (involving charge sharing or donation from the inhibitor molecule to the metal's vacant d-orbitals), or a combination of both. royalsocietypublishing.org The presence of heteroatoms (like N, O, S, and halogens) and π-electrons in the benzene (B151609) rings are crucial features that enhance this interaction. ajchem-a.com

Research into aniline-based corrosion inhibitors typically employs a dual approach of experimental measurements and theoretical calculations to elucidate the inhibition mechanism. Experimental techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide quantitative data on inhibition efficiency, while surface analysis confirms the formation of a protective film. rsc.orgresearchgate.net Complementing these experiments, theoretical studies using quantum chemical calculations, such as Density Functional Theory (DFT), explore the relationship between the inhibitor's molecular structure and its performance. researchgate.net

While specific studies on 4-Chloro-N-(2-fluorobenzyl)aniline are limited, research on analogous compounds offers significant insights. For instance, studies on chloro- and fluoro-substituted aniline and benzimidazole (B57391) derivatives demonstrate high inhibition efficiencies on metals like steel and copper.

Case Study 1: 4-Chloro-N-(pyridin-2-ylmethyl)aniline on Mild Steel

A study on 4-Chloro-N-(pyridin-2-ylmethyl)aniline (CPYA) , a compound structurally similar to 4-Chloro-N-(2-fluorobenzyl)aniline, tested its performance as a corrosion inhibitor for mild steel in an acidic medium. researchgate.net Using gravimetric and electrochemical methods, researchers found that CPYA effectively protects the steel surface. The maximum inhibition efficiency reached 96.0% at a concentration of 4.59 mmol/L. researchgate.net Quantum chemical calculations were performed to understand the molecular basis of this inhibition, confirming that protection is achieved through the adsorption of the CPYA molecules, forming a protective film on the metal. researchgate.net The study identified the compound as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

Case Study 2: 2-Chloro-1-(4-fluorobenzyl)benzimidazole on Copper

In another relevant study, 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB) was investigated as a corrosion inhibitor for copper in a 0.5 M H₂SO₄ solution. electrochemsci.org This compound shares key structural features with 4-Chloro-N-(2-fluorobenzyl)aniline, namely the chloro and fluorobenzyl groups. Electrochemical tests, including EIS and PDP, demonstrated that CFB is an excellent mixed-type inhibitor for copper. electrochemsci.org The inhibition efficiency (η%) increased with the concentration of CFB, reaching a maximum of 95.2% at a 10 mM concentration. electrochemsci.org The adsorption of CFB molecules on the copper surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. electrochemsci.org

DFT calculations revealed that the benzene and imidazole (B134444) rings within the CFB molecule were the active sites for adsorption onto the copper surface. electrochemsci.org The mechanism involves both physical and chemical interactions between the inhibitor and the metal. electrochemsci.org

Interactive Data Table: Inhibition Efficiency of CFB on Copper electrochemsci.org This table shows the electrochemical impedance spectroscopy (EIS) parameters for copper in 0.5 M H₂SO₄ with various concentrations of 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB). Rct is the charge transfer resistance, and η is the inhibition efficiency.

| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | η (%) |

| 0 | 118 | 75.3 | - |

| 0.1 | 435 | 43.2 | 72.9 |

| 1 | 1150 | 25.4 | 89.7 |

| 5 | 1860 | 18.5 | 93.7 |

| 10 | 2450 | 11.6 | 95.2 |

Theoretical Insights from Aniline Derivative Studies

Quantum chemical studies on various p-substituted anilines have established correlations between their electronic properties and their inhibition effectiveness. ampp.org Key parameters calculated using DFT include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher EHOMO values indicate a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower ELUMO values suggest a greater ability of the molecule to accept electrons from the metal.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and thus better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.

Electron Density: The electron density on the heteroatoms (especially nitrogen) is crucial. A higher electron density on the nitrogen atom in the aniline structure generally leads to stronger coordination with the metal and increased inhibition. ampp.org

Vii. Patent Landscape and Emerging Research Directions

Analysis of Academic Patent Literature Pertaining to 4-Chloro-N-(2-fluorobenzyl)aniline and Analogs

The patent literature provides a window into the commercial and academic interest in a compound class, highlighting key areas of innovation in both synthesis and application.

Patented synthetic routes for 4-Chloro-N-(2-fluorobenzyl)aniline and structurally similar compounds reveal a focus on efficiency, yield, and suitability for industrial-scale production. A key patent outlines a practical synthesis method for 2-fluoro-4-substituted aminoanilines, which offers a blueprint for producing the title compound. google.com This novel route addresses common issues of low productivity and difficult purification found in traditional methods. google.com

The patented process generally involves a multi-step approach:

Protection: The amino group of a starting material, such as 2-fluoro-4-bromaniline, is protected using an acyl chloride like pivaloyl chloride. google.com

Coupling Reaction: The protected aniline (B41778) is then reacted with an amine, such as benzylamine (B48309). This step often employs sophisticated catalysts to facilitate the formation of the N-benzyl bond. Patented methods specify the use of palladium catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in conjunction with phosphine (B1218219) ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). google.com The reaction is typically carried out in a solvent like dioxane at elevated temperatures (80–100 °C). google.com

Deprotection: The final step involves the removal of the protecting group, often under acidic conditions, such as with a 50% aqueous sulfuric acid solution, to yield the final 2-fluoro-4-substituted aminoaniline product. google.com

Other patented strategies for related chloroacetamide derivatives, which share synthetic challenges, have utilized solid base catalysts in continuous flow reactors to improve reaction control and minimize waste. For aniline derivatives more broadly, methods involving Friedel-Crafts acylation reactions and the use of acid-binding agents like triethylamine (B128534) are also documented in patent literature, showcasing the diverse tools available for synthesizing these molecules. patsnap.comgoogle.com

The patent landscape for aniline derivatives points to a wide range of investigated biological activities, reflecting their versatility as pharmacophores. A significant trend in recent patent filings is the development of substituted anilines as inhibitors of key cellular signaling pathways, particularly for diseases characterized by excessive cell proliferation.

Patents frequently describe aniline derivatives as:

Kinase Inhibitors: A major area of focus is the inhibition of receptor tyrosine kinases. These compounds are patented for their potential in treating cancer and angiogenesis-related disorders by disrupting the signaling pathways that drive tumor growth and blood vessel formation. google.com

Enzyme Inhibitors: Patents have been filed for aniline derivatives that act as kininogenase inhibitors, suggesting applications in diseases where this enzyme is implicated. google.com

Receptor Modulators: The utility of aniline derivatives extends to modulating receptor activity. Patents describe their use as histamine (B1213489) H3 antagonists for potential neurological applications and as β-adrenergic receptor agonists. unifiedpatents.compatentdigest.org

IKK Inhibitors: Some anilinopyrimidine derivatives have been patented as inhibitors of IκB kinase (IKK), pointing to their potential as anti-inflammatory agents. unifiedpatents.com

Agrochemicals: Beyond pharmaceuticals, the structural motif is also present in patented herbicides, demonstrating the broad utility of this chemical class. google.comjustia.com

This trend indicates that while the specific biological profile of 4-Chloro-N-(2-fluorobenzyl)aniline is not extensively detailed in public patents, its structural analogs are heavily investigated for therapeutic potential, particularly in oncology and inflammatory diseases.

Future Perspectives and Unexplored Research Avenues

The future of research into 4-Chloro-N-(2-fluorobenzyl)aniline will likely be driven by the integration of advanced technologies that can accelerate discovery, enhance characterization, and provide deeper mechanistic insights.

High-Throughput Screening (HTS) remains a cornerstone of drug discovery, enabling the rapid evaluation of vast compound libraries. worldpharmatoday.comvipergen.com For a compound like 4-Chloro-N-(2-fluorobenzyl)aniline, HTS is the logical next step to broadly profile its biological activity. The future of HTS is shifting from a purely quantitative focus to one that emphasizes data quality and physiological relevance. pharmasalmanac.combccresearch.com

Emerging trends applicable to this compound include:

High-Content Screening (HCS): This extension of HTS combines automated imaging with sophisticated data analysis to assess multiple phenotypic parameters simultaneously, offering deeper insights into a compound's effect on cellular morphology and function. mtoz-biolabs.com

AI-Driven Screening: The integration of artificial intelligence and machine learning with HTS platforms can predict biological activity, identify potential liabilities, and prioritize hits, making the screening process more efficient and cost-effective. pharmasalmanac.commtoz-biolabs.com Aniline-based structures are known to appear frequently as hits, and AI tools can help distinguish true activity from pan-assay interference compounds (PAINS). acs.org

Advanced Cellular Models: Future screening campaigns will increasingly use more physiologically relevant models, such as 3D cell cultures, patient-derived organoids, and induced pluripotent stem cell (iPSC)-derived neural cells, to better predict human responses and potential toxicity early in the drug discovery pipeline. mtoz-biolabs.comnumberanalytics.com

Precise characterization is fundamental to understanding a compound's behavior, metabolism, and environmental fate. While standard methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are well-established for analyzing anilines, novel techniques are emerging to meet the demand for higher sensitivity, specificity, and speed. mdpi.comlpdlabservices.co.uk

Future analytical approaches for 4-Chloro-N-(2-fluorobenzyl)aniline could include:

Advanced Mass Spectrometry: The use of tandem mass spectrometry (LC-MS/MS) allows for direct injection of samples with high sensitivity, though optimization may be needed for specific isomers. d-nb.infotandfonline.comresearchgate.net High-resolution mass spectrometry, such as in GC×GC-HRTOF-MS, enables non-targeted analysis to identify novel metabolites and degradation products in complex biological or environmental matrices. acs.org

Combustion Ion Chromatography (CIC): As a halogenated compound, its total organic halogen content can be quantified using CIC, a technique that is gaining standardization for environmental monitoring. metrohm.com

Combined Ionization Techniques: A novel method combining electrospray ionization (ESI) with microwave plasma ionization mass spectrometry (MPIMS) has been developed for the simultaneous detection of organic compounds and metals, which could be valuable for comprehensive sample analysis. rsc.org

These advanced methods will be crucial for detailed pharmacokinetic studies, metabolite identification, and environmental impact assessments.

To move beyond identifying if a compound is active to understanding how it works, researchers are turning to multi-omics technologies. frontiersin.org A systems biology approach, integrating genomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to a molecule like 4-Chloro-N-(2-fluorobenzyl)aniline. researchdeliver.comnih.govdrugtargetreview.com

Key applications include:

Target Identification and Validation: Proteomics can pinpoint the direct protein targets of the compound by observing changes in protein expression or post-translational modifications. researchdeliver.commdpi.com

Pathway Analysis: The integration of proteomics and metabolomics can reveal which signaling or metabolic pathways are perturbed by the compound, offering a comprehensive understanding of its mechanism of action. researchdeliver.commdpi.com

Predictive Modeling: By combining multi-omics data with AI and computational biology, researchers can construct dynamic networks of molecular interactions. oup.commdpi.com This "network pharmacology" approach can predict a compound's efficacy, uncover potential off-target effects, identify biomarkers for patient stratification, and suggest new therapeutic indications. mdpi.commdpi.com

Applying a multi-omics strategy to 4-Chloro-N-(2-fluorobenzyl)aniline would provide unprecedented insight into its molecular mechanisms, accelerating its potential journey from a laboratory chemical to a well-characterized scientific tool or therapeutic lead.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-N-(2-fluorobenzyl)aniline?

The compound can be synthesized via Schiff base formation. A validated method involves reacting 2-fluorobenzylamine with 4-chloroaniline in the presence of a dehydrating agent (e.g., molecular sieves) in chloroform at room temperature . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the product with ~60-62% efficiency. Critical parameters include stoichiometric ratios (1:1 aldehyde/amine) and moisture-free conditions to prevent hydrolysis of intermediates.

Q. How can the purity and structural integrity of 4-Chloro-N-(2-fluorobenzyl)aniline be validated experimentally?

Use a combination of:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for aniline and fluorobenzyl groups) .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 249.7 (M) for CHClFN.

- X-ray crystallography : Single-crystal analysis resolves bond angles and dihedral angles between aromatic rings (e.g., N–C bond length ~1.41 Å) .

Q. What are the stability considerations for 4-Chloro-N-(2-fluorobenzyl)aniline under varying experimental conditions?

The compound is susceptible to oxidation and hydrolysis. Stability assays in acetonitrile/water mixtures show decomposition via electrochemical oxidation to form quinoneimine derivatives . Storage recommendations: inert atmosphere (N), low temperature (−20°C), and protection from UV light.

Advanced Research Considerations

Q. How can computational methods predict reaction pathways or intermediates for 4-Chloro-N-(2-fluorobenzyl)aniline derivatives?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) model intermediates like chloronium ions formed during oxidation. Natural charge analysis and LUMO energy mapping (~−1.8 eV) predict regioselectivity in sulfonation or arylation reactions . These methods guide mechanistic studies without exhaustive trial-and-error experimentation.

Q. What crystallographic challenges arise in resolving the structure of 4-Chloro-N-(2-fluorobenzyl)aniline analogs?

- Twinning and centrosymmetric ambiguities : Use the Flack parameter (x) to distinguish enantiopolarity in non-centrosymmetric crystals .

- Hydrogen bonding networks : Weak C–H⋯O/F interactions complicate refinement; SHELXL-97 with TWIN/BASF commands improves accuracy .

- Example: Dihedral angles between aromatic rings vary significantly (19.68° vs. 45.54° in asymmetric units), requiring high-resolution data (≤0.8 Å) .

Q. How do structural modifications (e.g., halogen substitution) impact the reactivity of 4-Chloro-N-(2-fluorobenzyl)aniline?

Comparative studies with bromo/iodo analogs (e.g., 4-Bromo-N-(2-fluorobenzyl)aniline) reveal:

- Electrophilic substitution : Chlorine’s −I effect deactivates the ring, reducing nitration rates vs. fluoro analogs.

- Cross-coupling potential : Suzuki-Miyaura reactions require Pd(OAc)/SPhos catalysts due to steric hindrance from the fluorobenzyl group .

Q. What methodologies enable the analysis of 4-Chloro-N-(2-fluorobenzyl)aniline in biological systems (e.g., enzyme binding)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.